

Nampt-IN-10 trihydrochloride CAS number and molecular weight

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Compound of Interest

Compound Name: *Nampt-IN-10 trihydrochloride*

Cat. No.: *B12397936*

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An In-depth Technical Guide to Nampt-IN-10 Trihydrochloride

This technical guide provides a comprehensive overview of **Nampt-IN-10 trihydrochloride**, a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). This document is intended for researchers, scientists, and professionals in the field of drug development and cancer research.

Core Compound Information

Nampt-IN-10 trihydrochloride is a small molecule inhibitor of NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD⁺) biosynthesis. Due to the high dependence of cancer cells on NAD⁺ for their metabolic activities, NAMPT has emerged as a critical target in oncology.

Property	Value
Product Name	Nampt-IN-10 trihydrochloride
Molecular Weight	582.92[1][2]
Chemical Formula	C ₂₇ H ₃₁ Cl ₃ FN ₅ O ₂ [3][4][5]
CAS Number	Not explicitly available for the trihydrochloride form. The CAS number for the related TFA salt is 2567724-20-1.[6][7][8]
Mechanism of Action	Inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).[5]
Primary Application	Investigated as a novel, non-antimitotic payload for Antibody-Drug Conjugates (ADCs).[1][9][10]

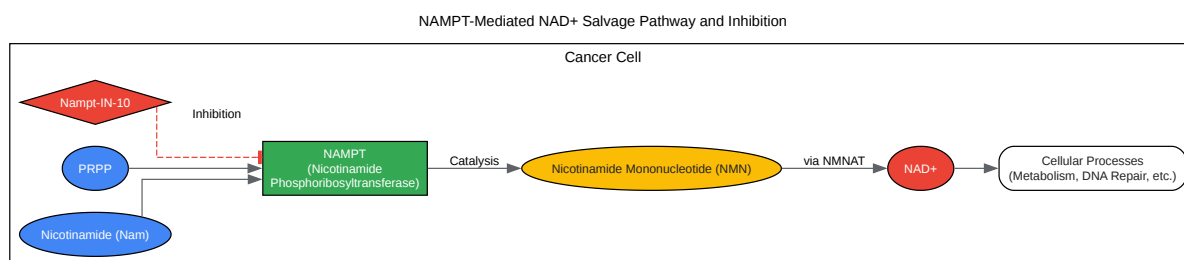
Biological Activity and In Vitro Potency

Nampt-IN-10 has demonstrated significant cytotoxic effects across a range of cancer cell lines. Its potency highlights its potential as a therapeutic agent, particularly when delivered selectively to tumor cells via an ADC.

Cell Line	Receptor Expression	IC ₅₀ (nM)
A2780	Not specified	5
CORL23	Not specified	19
NCI-H526	c-Kit expressing	2
MDA-MB-453	HER2 expressing	0.4
NCI-N87	HER2 expressing	1
Data sourced from MedChemExpress product information sheets.[1][3][11]		

Mechanism of Action: The NAMPT Signaling Pathway

Nampt-IN-10 exerts its therapeutic effect by inhibiting the NAMPT enzyme, which is a cornerstone of the NAD⁺ salvage pathway. This pathway is crucial for maintaining the cellular pool of NAD⁺, a coenzyme essential for numerous cellular processes, including redox reactions, DNA repair, and cell signaling. By blocking NAMPT, the inhibitor depletes NAD⁺ levels, leading to an energy crisis and ultimately, cell death, particularly in cancer cells with high metabolic rates.



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NAMPT-mediated NAD⁺ salvage pathway and its inhibition by Nampt-IN-10.

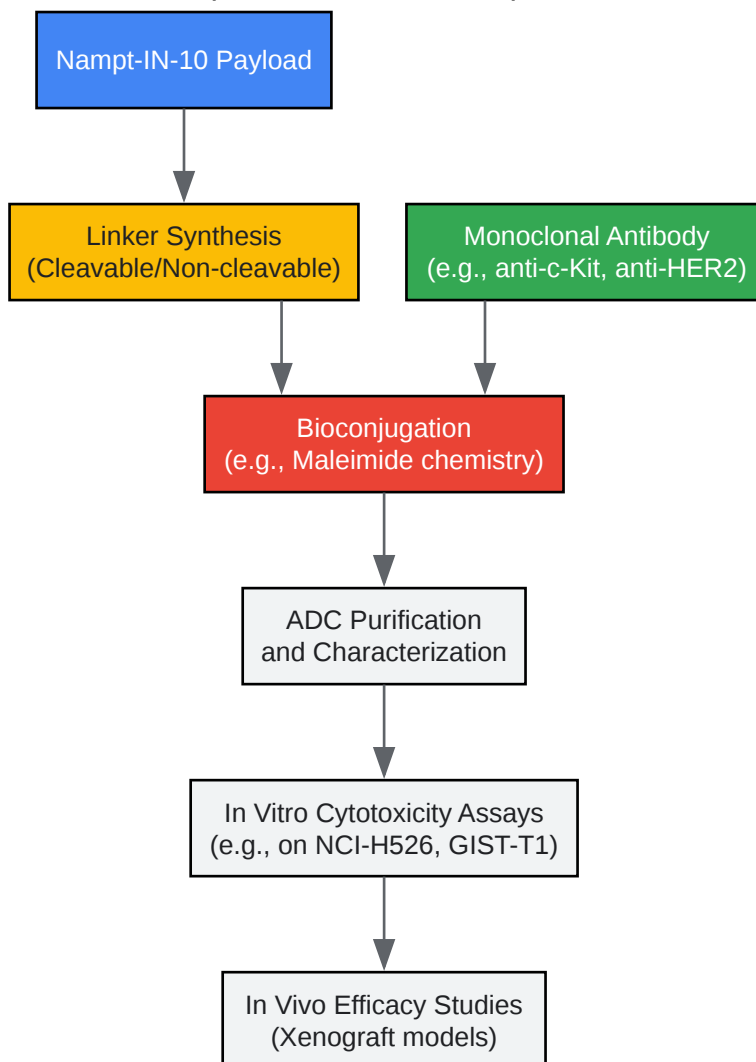
Experimental Protocols

The following protocols are based on the methodologies described in the pivotal study by Karpov et al. (2018), which details the use of a NAMPT inhibitor as a payload for ADCs.^{[9][10]}
^[12]

4.1. General Workflow for ADC Development

The development and testing of Nampt-IN-10-based ADCs follow a structured workflow, from payload modification to in vivo efficacy studies.

Workflow for Nampt-IN-10 ADC Development and Evaluation



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Generalized workflow for the development and evaluation of Nampt-IN-10 ADCs.

4.2. In Vitro Cytotoxicity Assay

This protocol is designed to assess the potency of the Nampt-IN-10 payload and its corresponding ADCs on various cancer cell lines.

- **Cell Culture:** The selected cancer cell lines (e.g., A2780, CORL23, NCI-H526, MDA-MB-453, NCI-N87) are cultured in appropriate media and conditions.

- Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Treatment: The following day, cells are treated with a serial dilution of **Nampt-IN-10 trihydrochloride** or the corresponding ADC. The concentration range typically spans from picomolar to micromolar.
- Incubation: The treated cells are incubated for a period of 72 hours.[1][11]
- Viability Assessment: Cell viability is measured using a standard assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
- Data Analysis: The resulting data is normalized to untreated controls, and the half-maximal inhibitory concentration (IC₅₀) is calculated using a suitable nonlinear regression model.

Conclusion

Nampt-IN-10 trihydrochloride is a highly potent inhibitor of NAMPT with significant potential in the development of novel cancer therapeutics. Its application as a payload in Antibody-Drug Conjugates offers a promising strategy for the targeted delivery of this cytotoxic agent to tumor cells, thereby enhancing its therapeutic index. The provided data and protocols serve as a valuable resource for researchers engaged in the preclinical development of next-generation cancer therapies.

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